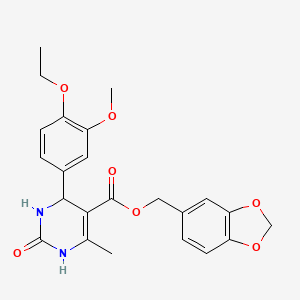
N-1-naphthylhexopyranosylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-1-naphthylhexopyranosylamine is a chemical compound that belongs to the class of amines. It is also known as 1-(6-amino-6-deoxy-beta-D-glucopyranosyl)naphthalene. This compound has gained significant attention in recent years due to its potential applications in scientific research.
Aplicaciones Científicas De Investigación
N-1-naphthylhexopyranosylamine has been widely used in scientific research. It has been used as a fluorescent probe to study the binding of carbohydrates to proteins. It has also been used to study the interaction of carbohydrates with lectins. N-1-naphthylhexopyranosylamine has been used to label glycoproteins and glycolipids in cells. It has also been used to study the glycosylation of proteins.
Mecanismo De Acción
The mechanism of action of N-1-naphthylhexopyranosylamine is not fully understood. However, it is believed that this compound binds to carbohydrates and interacts with lectins. This interaction leads to the formation of a complex that can be detected using fluorescence spectroscopy.
Biochemical and Physiological Effects:
N-1-naphthylhexopyranosylamine has no known biochemical or physiological effects. It is a non-toxic compound that is safe to use in laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-1-naphthylhexopyranosylamine in laboratory experiments are that it is a non-toxic compound that can be easily synthesized. It is also a fluorescent probe that can be used to study the binding of carbohydrates to proteins. The limitations of using N-1-naphthylhexopyranosylamine in laboratory experiments are that it has limited solubility in water and may require the use of organic solvents.
Direcciones Futuras
There are many future directions for N-1-naphthylhexopyranosylamine. One direction is to study the interaction of this compound with different lectins. Another direction is to study the glycosylation of proteins using N-1-naphthylhexopyranosylamine. It is also possible to use this compound to study the glycosylation of cells. In addition, N-1-naphthylhexopyranosylamine can be used to study the binding of carbohydrates to viruses and bacteria.
Conclusion:
In conclusion, N-1-naphthylhexopyranosylamine is a chemical compound that has potential applications in scientific research. It can be easily synthesized and has been used as a fluorescent probe to study the binding of carbohydrates to proteins. Although the mechanism of action of this compound is not fully understood, it is believed to interact with lectins. N-1-naphthylhexopyranosylamine has no known biochemical or physiological effects and is safe to use in laboratory experiments. There are many future directions for this compound, including studying its interaction with different lectins and using it to study the glycosylation of cells.
Métodos De Síntesis
The synthesis of N-1-naphthylhexopyranosylamine can be achieved by using various methods. One of the most common methods is the reaction of naphthalene-1,5-disulfonic acid with 6-aminohexose. This reaction leads to the formation of N-1-naphthylhexopyranosylamine. Another method involves the reaction of naphthalene-1,5-disulfonic acid with 6-bromo-6-deoxy-beta-D-glucopyranosylamine. This reaction also leads to the formation of N-1-naphthylhexopyranosylamine.
Propiedades
IUPAC Name |
2-(hydroxymethyl)-6-(naphthalen-1-ylamino)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO5/c18-8-12-13(19)14(20)15(21)16(22-12)17-11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12-21H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRKZPBBOEFJXRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC3C(C(C(C(O3)CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-naphthalen-1-ylhexopyranosylamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)oxy]-1-methylpropyl}-N'-phenylethanediamide](/img/structure/B5203784.png)
![N-(3-fluoro-4-methylphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5203792.png)

![1-fluoro-4-[2-(4-methoxyphenoxy)ethoxy]benzene](/img/structure/B5203808.png)




![N-(4-cyanophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5203846.png)
![2-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}naphthalene](/img/structure/B5203848.png)
![methyl 3-{[2-(3-bromophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5203861.png)
![1-[3-(2,4-dichlorophenoxy)propyl]pyrrolidine](/img/structure/B5203864.png)
![5-[(3,4-difluorophenoxy)methyl]-N-[1-(4-pyridinyl)propyl]-3-isoxazolecarboxamide](/img/structure/B5203869.png)
![ethyl 4-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarboxylate](/img/structure/B5203876.png)